9,12-Dihydroxy-13-oxooctadec-11-enoic acid
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Overview
Description
9,12-Dihydroxy-13-oxooctadec-11-enoic acid is a complex organic compound with the molecular formula C18H32O5 It is a derivative of octadecenoic acid and features both hydroxy and oxo functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,12-Dihydroxy-13-oxooctadec-11-enoic acid typically involves the hydroxylation and oxidation of octadecenoic acid derivatives. One common method includes the use of specific catalysts and reagents to introduce the hydroxy and oxo groups at the desired positions on the carbon chain. The reaction conditions often require controlled temperatures and pH levels to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that utilize similar synthetic routes but are optimized for higher yields and cost-efficiency. These processes often employ continuous flow reactors and advanced purification techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
9,12-Dihydroxy-13-oxooctadec-11-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups or to form carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxy groups, altering the compound’s properties.
Substitution: The hydroxy groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydroxy derivatives .
Scientific Research Applications
9,12-Dihydroxy-13-oxooctadec-11-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.
Mechanism of Action
The mechanism of action of 9,12-Dihydroxy-13-oxooctadec-11-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and oxo groups play a crucial role in its reactivity and ability to form complexes with other molecules. These interactions can modulate various biochemical processes, including enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
(9R,10S,12Z)-9,10-Dihydroxy-8-oxo-12-octadecenoic acid: This compound shares similar structural features but differs in the position and configuration of the hydroxy and oxo groups.
13-Hydroxy-9-methoxy-10-oxo-11-octadecenoic acid: Another related compound with a methoxy group instead of a hydroxy group.
Methyl 9,12-dihydroxy-13-oxo-10-octadecenoate: A methyl ester derivative of 9,12-Dihydroxy-13-oxooctadec-11-enoic acid.
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
64165-97-5 |
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Molecular Formula |
C18H32O5 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
9,12-dihydroxy-13-oxooctadec-11-enoic acid |
InChI |
InChI=1S/C18H32O5/c1-2-3-7-11-16(20)17(21)14-13-15(19)10-8-5-4-6-9-12-18(22)23/h14-15,19,21H,2-13H2,1H3,(H,22,23) |
InChI Key |
FPXZQOUVBAZHDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C(=CCC(CCCCCCCC(=O)O)O)O |
Origin of Product |
United States |
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